molecular formula C12H18ClNO B6221603 4-phenoxyazepane hydrochloride CAS No. 2305052-32-6

4-phenoxyazepane hydrochloride

Cat. No. B6221603
CAS RN: 2305052-32-6
M. Wt: 227.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenoxyazepane hydrochloride, also known as PAH, is an organic compound with a molecular formula of C10H17ClN2O2. This compound is a white crystalline solid at room temperature and is soluble in water. PAH has been the subject of scientific research for many years, particularly in the areas of synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.

Scientific Research Applications

4-phenoxyazepane hydrochloride has been used in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and its use in laboratory experiments. It has been used as a model compound for studying the structure-activity relationships of various drugs, as well as for the development of new therapeutic agents. It has also been used to study the pharmacokinetics of various drugs, and to investigate the toxicity of certain compounds.

Mechanism of Action

4-phenoxyazepane hydrochloride is known to bind to certain receptors in the body, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels. It is believed that 4-phenoxyazepane hydrochloride binds to this receptor and modulates its activity, resulting in an increase in serotonin levels. This is thought to be responsible for the antidepressant and anxiolytic effects of 4-phenoxyazepane hydrochloride.
Biochemical and Physiological Effects
4-phenoxyazepane hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety and depression-like behaviors, and to have antidepressant-like effects. It has also been shown to reduce the production of the stress hormone cortisol, as well as to reduce inflammation. In addition, 4-phenoxyazepane hydrochloride has been shown to increase the production of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-phenoxyazepane hydrochloride in laboratory experiments is its low cost and ease of synthesis. It is also relatively safe and non-toxic, making it suitable for use in a variety of experimental settings. However, one of the main limitations of using 4-phenoxyazepane hydrochloride is that it has a relatively short half-life, meaning that its effects do not last very long. In addition, its effects can vary depending on the dose and the experimental conditions.

Future Directions

4-phenoxyazepane hydrochloride has a wide range of potential applications in scientific research, and there are many possible future directions for research. One possible direction is to further investigate the mechanism of action of 4-phenoxyazepane hydrochloride and to develop new therapeutic agents based on this mechanism. Another possible direction is to study the pharmacokinetics of 4-phenoxyazepane hydrochloride and to develop new formulations that can extend its effects. Additionally, further research into the biochemical and physiological effects of 4-phenoxyazepane hydrochloride could lead to the development of new therapeutic agents and treatments for various conditions. Finally, further research into the safety and toxicity of 4-phenoxyazepane hydrochloride could lead to the development of new safety protocols for its use in laboratory experiments.

Synthesis Methods

4-phenoxyazepane hydrochloride is most commonly synthesized by reacting 4-bromo-2-chlorobenzaldehyde with piperazine in the presence of an acid catalyst. This method is known as the Vilsmeier-Haack reaction. The reaction is usually carried out in a mixture of acetic acid and piperazine, and the product is then purified by crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-phenoxyazepane hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Phenol", "1,6-dibromohexane", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Phenol is reacted with sodium hydroxide to form sodium phenoxide.", "Step 2: 1,6-dibromohexane is added to the sodium phenoxide solution and heated to form 4-phenoxyhexane.", "Step 3: Sodium borohydride is added to the 4-phenoxyhexane solution to reduce the ketone group and form 4-phenoxyhexanol.", "Step 4: Hydrochloric acid is added to the 4-phenoxyhexanol solution to form 4-phenoxyhexyl chloride.", "Step 5: 4-phenoxyhexyl chloride is reacted with ammonia to form 4-phenoxyhexylamine.", "Step 6: 4-phenoxyhexylamine is cyclized using chloroform to form 4-phenoxyazepane.", "Step 7: 4-phenoxyazepane is reacted with hydrochloric acid to form 4-phenoxyazepane hydrochloride." ] }

CAS RN

2305052-32-6

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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